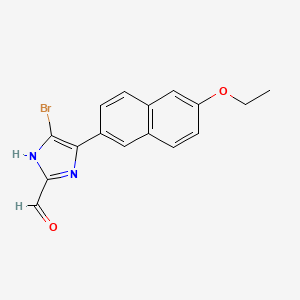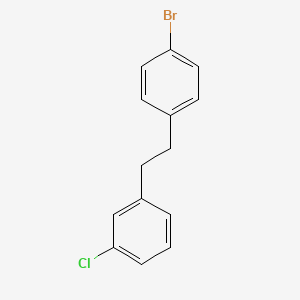
5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD33022742” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022742” involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022742” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and cost-effectiveness. The use of advanced technologies such as flow chemistry and process intensification techniques further enhances the production capabilities.
Chemical Reactions Analysis
Types of Reactions
“MFCD33022742” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving “MFCD33022742” typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of “MFCD33022742” with altered functional groups, enhancing its chemical and physical properties for specific applications.
Scientific Research Applications
“MFCD33022742” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD33022742” involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to a cascade of biochemical events. The precise molecular interactions and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
“MFCD33022742” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with analogous structures or functional groups, such as “MFCD33022743” and “MFCD33022744”.
Uniqueness: “MFCD33022742” exhibits distinct reactivity and stability profiles, making it suitable for specific applications where other compounds may not perform as effectively.
Properties
Molecular Formula |
C16H13BrN2O2 |
|---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
5-bromo-4-(6-ethoxynaphthalen-2-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-21-13-6-5-10-7-12(4-3-11(10)8-13)15-16(17)19-14(9-20)18-15/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
YJFGSSWNMGQKAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)


![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)



![2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole](/img/structure/B13688491.png)
![6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)
![7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine](/img/structure/B13688514.png)
